Boc-Phe-Gly-Gly-OH

Description

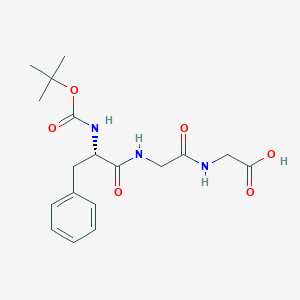

Boc-Phe-Gly-Gly-OH is a tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal phenylalanine (Phe) residue, followed by two glycine (Gly) residues. Its molecular formula is C₁₆H₂₂N₂O₅, with a molecular weight of 334.36 g/mol (CAS 25616-33-5) . The Boc group is widely used in solid-phase peptide synthesis (SPPS) to shield the amino terminus during coupling reactions, ensuring regioselectivity and minimizing side reactions. This compound serves as a critical intermediate in synthesizing longer peptides or modified biomolecules, particularly in drug discovery and biochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGOADLZZCJJG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

SPPS typically employs Wang or 2-chlorotrityl chloride resins for carboxyl-terminal anchoring. For Boc-Phe-Gly-Gly-OH, the C-terminal glycine is first attached to the resin via its carboxyl group. The resin is pre-swollen in dichloromethane (DCM), followed by coupling using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activators. Glycine, lacking a chiral center, minimizes racemization risks during coupling.

Sequential Amino Acid Coupling

After anchoring the C-terminal glycine, the second glycine is coupled using Fmoc-Gly-OH with DIC/HOBt activation. The Fmoc group is removed via 20% piperidine in DMF, exposing the amine for subsequent Boc-Phe coupling. Boc protection is preferred for phenylalanine to avoid side reactions during acidic cleavage. Final cleavage from the resin uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5), yielding the crude tripeptide.

Table 1: SPPS Conditions for this compound

| Step | Reagents/Resin | Time | Yield |

|---|---|---|---|

| Resin swelling | DCM | 1 h | - |

| Gly1 attachment | HOBt/DIC | 2 h | 98% |

| Gly2 coupling | Fmoc-Gly-OH, DIC/HOBt | 3 h | 95% |

| Boc-Phe coupling | Boc-Phe-OH, DIC/HOBt | 4 h | 92% |

| Cleavage | TFA/H2O/TIPS (95:2.5:2.5) | 2 h | 89% |

Solution-Phase Fragment Condensation

Boc-Gly-Gly-OH Synthesis

The dipeptide Boc-Gly-Gly-OH is synthesized via sodium hydrogen carbonate-mediated Boc protection. L-Glycine (1 eq) is dissolved in aqueous NaHCO₃ (pH ≥10), and (Boc)₂O (1.2 eq) is added in batches at 20°C. The mixture is stirred for 8 hours, followed by extraction with dioxane and crystallization in n-hexane, achieving 93% yield.

Coupling to Boc-Phe-OH

Boc-Phe-OH (1 eq) is activated with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at -15°C. Boc-Gly-Gly-OH (1.1 eq) is added, and the reaction proceeds for 24 hours at 4°C. Post-reaction, the product is extracted with ethyl acetate and purified via silica chromatography, yielding 85% this compound.

Table 2: Solution-Phase Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | THF/Water |

| Activator | Ethyl chloroformate |

| Temperature | -15°C → 4°C |

| Reaction Time | 24 h |

| Yield | 85% |

Enzymatic Synthesis Approaches

Protease-Catalyzed Coupling

Thermolysin, a protease with reverse hydrolysis activity, catalyzes this compound assembly in aqueous-organic biphasic systems. Boc-Phe-OEt (1 eq) and H-Gly-Gly-OH (1.2 eq) are reacted in 50 mM phosphate buffer (pH 7.0) with 10% DMF at 37°C. The enzyme (5% w/w) facilitates amide bond formation, achieving 78% yield after 48 hours.

Substrate Specificity and Optimization

Enzymatic methods suffer from lower yields due to glycine’s low nucleophilicity. Adding 10% glycerol enhances thermolysin stability, improving yield to 82%. However, scalability remains challenging compared to chemical methods.

Optimization of Protecting Group Strategies

Boc vs. Fmoc Chemistry

While Fmoc chemistry dominates SPPS for its orthogonality, Boc protection is preferred for phenylalanine to prevent diketopiperazine formation during Gly-Gly coupling. Boc deprotection with TFA (25% in DCM) ensures minimal side reactions.

Side-Chain Protection

Glycine’s lack of side chains simplifies synthesis, but phenylalanine’s benzyl group may require protection in acidic conditions. However, Boc-Phe’s tert-butyl ester inherently stabilizes the benzyl moiety, eliminating the need for additional protection.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity ≥95%. This compound elutes at 12.3 minutes under gradient conditions (5→60% acetonitrile over 20 minutes).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 407.2, consistent with the molecular formula C₁₉H₂₇N₃O₆. Nuclear magnetic resonance (NMR) corroborates structure: δ 1.38 ppm (Boc tert-butyl), 7.22–7.30 ppm (Phe aromatic).

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid (HCl).

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Cleavage: Cleavage from the resin in SPPS using reagents like TFA.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DCC or DIC in the presence of NMM.

Cleavage: TFA in the presence of scavengers like anisole or thioanisole to prevent side reactions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the peptide.

Coupling: Formation of longer peptide chains.

Cleavage: Release of the peptide from the resin.

Scientific Research Applications

Peptide Synthesis

Boc-Phe-Gly-Gly-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the incorporation of phenylalanine and glycine into longer peptide chains. The presence of the Boc protecting group facilitates selective reactions during the synthesis process.

Drug Development

Peptides synthesized using this compound can be leveraged for drug development, especially in creating peptide-based therapeutics. These peptides can mimic natural ligands or act as inhibitors in various biological pathways.

Case Study: Antibody-Drug Conjugates (ADCs)

This compound has been implicated in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound acts as a linker that connects the antibody to the drug, enhancing targeted delivery and reducing systemic toxicity .

Biomaterials and Tissue Engineering

The compound is also explored for its potential in developing biomaterials for tissue engineering applications. Peptides derived from this compound can be used to create scaffolds that promote cell adhesion and growth.

Nanotechnology Applications

In nanotechnology, this compound is useful for synthesizing peptide-based nanomaterials. These materials can be engineered for drug delivery systems and diagnostic applications, taking advantage of their biocompatibility and functional properties.

Biochemical Assays

This compound is employed in biochemical assays to study enzyme kinetics and protease activity. By incorporating this dipeptide into substrates, researchers can investigate enzyme specificity and inhibitor efficacy.

Mechanism of Action

The mechanism of action of Boc-Phe-Gly-Gly-OH primarily involves its role as a cleavable linker in ADCs. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions. This allows for the controlled release of the active drug molecule at the target site. The peptide sequence itself can interact with specific molecular targets, facilitating targeted delivery and therapeutic effects.

Comparison with Similar Compounds

Boc-Phe-Gly-OH (CAS 25616-33-5)

- Structure : Boc-protected dipeptide (Phe-Gly) with a free C-terminal carboxyl group.

- Molecular Weight : 294.3 g/mol (C₁₄H₁₈N₂O₅).

- Applications : Used as a building block for peptide elongation. Compared to Boc-Phe-Gly-Gly-OH, the absence of the second Gly residue limits its utility in constructing longer sequences .

Boc-Phe-Gly-OMe (CAS 7625-57-2)

Boc-Phe-Phe-OH (CAS 13122-90-2)

- Structure : Boc-protected dipeptide with two Phe residues.

- Molecular Weight : 408.4 g/mol (C₂₃H₂₈N₂O₅).

- Comparison : The hydrophobic Phe-Phe sequence contrasts with the Gly-Gly motif in this compound, influencing solubility and aggregation propensity .

Tetrapeptide Analogues

Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6)

- Structure : Tetrapeptide with Boc protection and an additional Gly residue.

- Molecular Weight : 436.46 g/mol (C₂₀H₂₈N₄O₇).

- Applications : Used in antibody-drug conjugates (ADCs) due to its protease-cleavable linker properties, unlike this compound, which is primarily a synthetic intermediate .

Modified Peptides with Functional Groups

Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe

- Structure : Ferrocene (Fca)-containing hexapeptide with Boc and methyl ester termini.

- Electrochemical Properties : Exhibits reversible redox behavior (ΔEp = 41–79 mV) due to the ferrocene moiety, a feature absent in this compound .

- Applications: Potential use in biosensors or catalytic systems, diverging from this compound’s role in traditional peptide synthesis .

Alternative Protecting Groups

Z-Phe-OH (CAS 1161-13-3)

- Structure : Benzyloxycarbonyl (Z)-protected phenylalanine.

- Key Difference: The Z group is removed via hydrogenolysis, contrasting with the acid-labile Boc group. This affects synthetic strategies (e.g., compatibility with acid-sensitive residues) .

Solubility and Stability

Biological Activity

Boc-Phe-Gly-Gly-OH, also known as tert-butoxycarbonyl-glycylglycyl-phenylalanylglycine, is a synthetic peptide compound that has gained attention for its potential applications in biopharmaceuticals, particularly in the development of Antibody-Drug Conjugates (ADCs). This article explores its biological activity, synthesis, and implications in drug delivery systems, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of 436.46 g/mol. The structure consists of two glycine residues and one phenylalanine residue, with the Boc group serving as a protective moiety during peptide synthesis. This configuration is crucial for maintaining stability and facilitating specific enzymatic cleavage in targeted therapies.

Biological Activity

The primary role of this compound is as a protease-cleavable linker in ADCs. ADCs leverage the targeting capabilities of monoclonal antibodies combined with potent cytotoxic drugs. The linker connects the antibody to the cytotoxic agent and is designed to be cleaved by proteases present in the tumor microenvironment, thereby releasing the drug directly into cancer cells .

Antitumor Activity

Research indicates that peptides containing phenylalanine residues, like this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves selective cleavage by proteases, which enhances the therapeutic index of ADCs by minimizing systemic toxicity while maximizing local drug delivery to tumor cells.

Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over peptide sequences and modifications. The synthesis typically involves:

- Coupling Reactions : Utilizing coupling agents such as DMTMM or EDC to facilitate the formation of peptide bonds.

- Deprotection Steps : Removing the Boc group after coupling to yield the final peptide product.

- Purification : Employing high-performance liquid chromatography (HPLC) to achieve purity suitable for biological assays.

Data Table: Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable features and applications:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Boc-Phe-Gly-OH | Boc-Phe-Gly | Used in drug design; simpler structure |

| Glycylglycylphenylalanine | Gly-Gly-Phe | Lacks protective groups; simpler structure |

| Glycylphenylalanine | Gly-Phe | Often studied for neuroactivity |

This comparison highlights how this compound stands out due to its unique combination of amino acids and protective groups that enhance its stability during synthesis and application processes.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Antibody-Drug Conjugates : In a study focusing on ADCs utilizing this compound as a linker, researchers demonstrated enhanced cytotoxicity against breast cancer cells when compared to free drugs alone. The study reported an increased therapeutic index due to selective tumor targeting .

- Cell Adhesion Peptides : Research involving peptide arrays has shown that modifications in peptides like this compound can influence cell adhesion and migration, which are critical in tissue engineering applications .

- Hydrogel Applications : Investigations into peptide-derived hydrogels incorporating this compound have revealed promising results for controlled drug release systems, emphasizing its versatility beyond traditional applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of Boc-Phe-Gly-Gly-OH to ensure reproducibility?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Monitor coupling efficiency via ninhydrin or Kaiser tests. Adjust reaction times and solvent systems (e.g., DMF or DCM) to minimize steric hindrance between the Phe and Gly residues .

- Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA). Validate purity (>95%) using analytical HPLC and LC-MS .

- Characterization : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for phenyl protons) and high-resolution mass spectrometry (HRMS). Compare retention times with standards .

- Data Table :

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Coupling Solvent | DMF | Ninhydrin Test |

| Purification Column | C18 (5 µm, 250 mm) | HPLC (λ = 214 nm) |

| Storage | -80°C (lyophilized) | Stability assays |

Q. What experimental strategies ensure this compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (100 mg/mL), then dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Perform time-course assays (0–72 hrs) at 37°C. Monitor degradation via HPLC and circular dichroism (CD) spectroscopy to assess conformational changes .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction mechanisms with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (). For example, suggests interactions with cyclooxygenase-2; validate via enzyme inhibition assays .

- Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like GROMACS. Apply Berendsen thermostat/pressure coupling ( ) to mimic physiological conditions .

- Data Contradiction : If SPR and ITC yield conflicting , re-examine buffer ionic strength or ligand immobilization artifacts .

Q. What systematic approaches resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer :

- Literature Review : Follow ’s GRADE methodology to assess study bias. Prioritize primary sources with full synthetic protocols .

- Replication : Reproduce key experiments (e.g., enzyme inhibition) under standardized conditions. Use ’s supplementary data guidelines to document raw datasets .

- Meta-Analysis : Pool data from studies using fixed/random-effects models. Highlight variables like peptide purity (>95%) or solvent systems as confounders .

Q. How can computational modeling predict this compound’s behavior in drug delivery systems?

- Methodological Answer :

- Coarse-Grained MD : Model self-assembly in aqueous solutions (e.g., micelle formation). Use Martini force fields and validate with cryo-TEM .

- Permeability Prediction : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) alongside computational tools like SwissADME to correlate logP values with absorption .

Key Methodological Resources

- Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Presentation : Adhere to ’s graphical guidelines (e.g., limit chemical structures in figures) .

- Reproducibility : Archive synthetic protocols and raw data in repositories like Zenodo, citing ’s supplementary material standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.